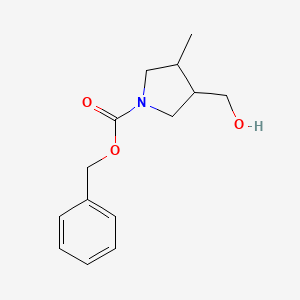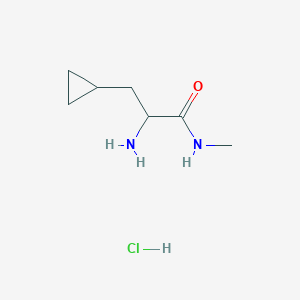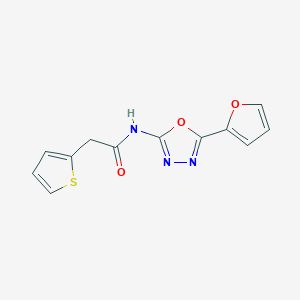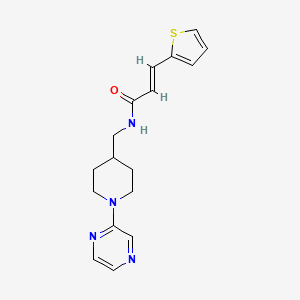
5-(氯甲基)-2-苯基-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-phenyl-1,3-thiazole is a chemical compound used as an intermediate in the preparation of compounds having pesticidal action . It is also used as a pharmaceutical and agrochemical intermediate .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole involves reacting a compound of a specific formula with a chlorinating agent . The process includes several steps, such as reacting the compound in free form or in salt form with a chlorinating agent, and subjecting the resulting compound to further reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole include chlorination and other reactions with specific compounds . The process involves reacting the compound in free form or in salt form with a chlorinating agent .科学研究应用
- Neonicotinoids, a class of insecticides, play a crucial role in crop protection. Researchers have explored the synthesis of new neonicotinoid compounds using 5-(Chloromethyl)-2-phenyl-1,3-thiazole as a precursor . These compounds target specific receptors in insects, making them effective against pests while minimizing harm to non-target organisms.
- HCPs are porous materials with high surface areas and excellent adsorption properties. They find applications in water treatment, gas storage, supercapacitors, sensing, catalysis, drug delivery, and chromatographic separations. The synthesis of HCPs often involves Friedel-Craft reactions, resulting in tiny pores that enhance reactivity and efficiency .
Agrochemicals and Pesticides
Materials Science: Hyper Cross-Linked Polymers (HCPs)
安全和危害
未来方向
The future directions of research on 5-(Chloromethyl)-2-phenyl-1,3-thiazole could involve exploring its potential applications in various fields. For instance, a study on the synthesis of renewable transportation fuel from biomass-derived carbohydrates has been reviewed, which could potentially involve compounds like 5-(Chloromethyl)-2-phenyl-1,3-thiazole .
作用机制
Target of Action
It’s known that this compound is used in the synthesis of the antiulcer drug ranitidine . Ranitidine acts by inhibiting the H2 receptors in the stomach lining, reducing the production of stomach acid. Therefore, it’s plausible that 5-(Chloromethyl)-2-phenyl-1,3-thiazole might interact with similar targets.
Mode of Action
Given its role in the synthesis of ranitidine , it’s likely that it contributes to the overall mechanism of action of ranitidine, which involves the competitive inhibition of histamine at the H2 receptors of the gastric parietal cells. This leads to a reduction in gastric acid secretion, providing relief from conditions like ulcers and gastroesophageal reflux disease (GERD).
Biochemical Pathways
Considering its role in the synthesis of ranitidine , it’s likely that it influences the histamine-mediated gastric acid secretion pathway. Histamine, released by enterochromaffin-like cells in the stomach, binds to H2 receptors on parietal cells, stimulating the secretion of gastric acid. By inhibiting these receptors, ranitidine reduces acid secretion, affecting this biochemical pathway.
Pharmacokinetics
Pharmacokinetics is a complex process influenced by factors such as the chemical structure of the drug, its formulation, and the route of administration
Result of Action
Given its role in the synthesis of ranitidine , it’s likely that it contributes to the overall effects of ranitidine, which include a reduction in gastric acid secretion and relief from conditions like ulcers and GERD.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound . .
属性
IUPAC Name |
5-(chloromethyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYGVBKFKVRAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-phenyl-1,3-thiazole | |
CAS RN |
110704-38-6 |
Source


|
| Record name | 5-(chloromethyl)-2-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)



![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)



![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)

![2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2416152.png)

![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)